molecular formula C6H11ClN4O2S B2778332 2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione hydrochloride CAS No. 2287281-42-7

2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione hydrochloride

Número de catálogo: B2778332
Número CAS: 2287281-42-7
Peso molecular: 238.69
Clave InChI: FQBBMCFGLHCDQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione hydrochloride is a synthetic organic compound intended for research and development purposes. This molecule features a 1-methyl-1H-pyrazole moiety linked to a 1,1-dioxo-1lambda6,2,5-thiadiazolidine ring system, presenting a unique heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The structural motif of pyrazole is prevalent in compounds with a wide range of biological activities, while the thiadiazolidine-dione core is a less common structure that may offer novel properties for investigation. As a research chemical, its specific applications, mechanism of action, and research value are yet to be fully characterized in the scientific literature. Potential research directions could include exploring its role as a building block for the synthesis of more complex molecules or preliminary screening for biological activity. Researchers are encouraged to conduct their own thorough characterization and validation for specific experimental applications. This product is provided as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

2-(2-methylpyrazol-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-9-6(2-3-7-9)10-5-4-8-13(10,11)12;/h2-3,8H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBMCFGLHCDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N2CCNS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione hydrochloride represents a class of heterocyclic compounds that exhibit a variety of biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H8N4SC_7H_8N_4S with a specific structure that includes a thiadiazolidine core. The compound is characterized by its unique pyrazole substituent which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyrazole moieties possess significant biological activities including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated effective antibacterial activity against E. coli and Streptococcus pyogenes .
  • Anticancer Properties : Thiadiazole derivatives are emerging as potential anticancer agents. Studies have indicated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, related compounds have shown significant cytotoxic effects on breast cancer cells by disrupting microtubule formation .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds similar to 2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine have been investigated for their ability to reduce inflammation in various models .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Some thiadiazole derivatives act by binding to tubulin and preventing its polymerization into microtubules, which is crucial for cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Anticancer Activity in Breast Cancer Cells :
    • A study evaluated the activity of thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds induced G2/M phase cell cycle arrest and promoted apoptosis with IC50 values ranging from 52 nM to 74 nM .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that certain thiadiazole derivatives exhibited MIC values lower than standard antibiotics against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an MIC of 31.25 μg/mL against E. coli, outperforming conventional antibiotics like ofloxacin .

Table 1: Summary of Biological Activities

Activity TypeRelated Findings
AntimicrobialEffective against E. coli (MIC = 31.25 μg/mL)
AnticancerInduces apoptosis in MCF-7 cells (IC50 = 52 nM)
Anti-inflammatoryExhibits significant reduction in inflammatory markers
MechanismDescription
Tubulin InhibitionPrevents polymerization leading to cell cycle arrest
Antioxidant ActivityScavenges free radicals reducing oxidative stress

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s structural analysis relies on X-ray crystallography, often refined using programs like SHELXL and visualized via ORTEP . Key comparisons with analogs include:

Parameter 2-(1-Methyl-1H-pyrazol-5-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione HCl 1,3-Thiadiazolidine-1,1-dione Derivatives Pyrazole-Sulfonamide Hybrids
Bond Length (S=O, Å) ~1.43–1.45 (theoretical) 1.42–1.46 1.44–1.47
Dihedral Angle (Pyrazole-Thiadiazolidine) ~15°–25° (predicted) 10°–30° 5°–20°
Crystallographic R-factor Not reported <0.05 (high-resolution studies) 0.05–0.07
  • Thiadiazolidine Core: The sulfone group enhances electronegativity, improving hydrogen-bonding capacity compared to non-sulfonamide analogs. This feature is critical for target binding in enzyme inhibitors.

Physicochemical and Pharmacokinetic Properties

Property 2-(1-Methyl-1H-pyrazol-5-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione HCl Sulfonamide-Based Kinase Inhibitors Pyrazole-Containing Antibacterials
LogP (Predicted) 0.8–1.2 1.0–2.5 -0.5–1.5
Aqueous Solubility (mg/mL) ~10–20 (moderate) 5–15 20–50
Melting Point (°C) 180–200 (estimated) 150–220 160–190
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral sulfonamides, a common strategy in drug design .
  • Thermal Stability: The fused thiadiazolidine-pyrazole system likely increases thermal stability over monocyclic sulfonamides due to reduced ring strain .

Methodological Considerations

Structural comparisons rely on software such as SHELXL for refinement and WinGX/ORTEP for geometry visualization . For example:

  • SHELXL : Enables precise modeling of anisotropic displacement parameters, critical for comparing bond lengths and angles across analogs .
  • ORTEP : Visualizes molecular conformation and packing, aiding in identifying steric clashes or favorable interactions in similar compounds .

Q & A

Q. What are the optimized synthetic pathways for 2-(1-methyl-1H-pyrazol-5-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione hydrochloride, and how can reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of heterocyclic compounds like this thiadiazolidine derivative often involves refluxing precursors in polar solvents (e.g., ethanol or DMF/EtOH mixtures) with stoichiometric equivalents of reactants. For example, analogous pyrazole-thiazolidinone hybrids are synthesized by refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazoles) with thioxothiazolidinones for 2 hours, followed by recrystallization to enhance purity . Critical factors include solvent polarity (to stabilize intermediates), reaction time (to minimize side products), and recrystallization solvents (e.g., DMF/EtOH 1:1) to isolate crystalline solids .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer: Use a combination of:
  • 1H/13C NMR to confirm substituent positions (e.g., pyrazole ring protons resonate at δ 7.5–8.5 ppm, while thiadiazolidine protons appear upfield).
  • IR spectroscopy to verify functional groups (e.g., S=O stretching at ~1150–1250 cm⁻¹).
  • Elemental analysis (C, H, N, S) to validate stoichiometry (discrepancies >0.3% indicate impurities).
  • TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress and purity .
    Cross-referencing experimental and computational data (e.g., PubChem entries) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

  • Methodological Answer: Discrepancies often arise from variations in:
  • Assay conditions (e.g., pH, temperature, solvent stability; see for pH-dependent reactivity of thiadiazolidinones).
  • Cell line specificity (e.g., metabolic enzyme expression affecting prodrug activation).
  • Dosage regimes (e.g., IC50 values may differ due to solubility limits in aqueous media).
    Mitigate these by standardizing protocols (e.g., ISO guidelines) and validating results across ≥3 independent replicates using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer: Adopt a tiered approach:
  • Phase 1 (Lab): Measure physicochemical properties (logP, hydrolysis rates) and abiotic stability under varying pH/UV conditions .
  • Phase 2 (Microcosm): Assess biodegradation in soil/water systems using isotope-labeled analogs.
  • Phase 3 (In Vivo): Use model organisms (e.g., Daphnia magna, zebrafish) to evaluate acute/chronic toxicity (LC50, NOEC).
    Long-term studies (≥5 years) with split-plot designs (e.g., randomized blocks for environmental variables) are critical for ecological risk assessment .

Q. How can computational methods enhance mechanistic understanding of this compound’s reactivity?

  • Methodological Answer:
  • Molecular docking : Predict binding affinities to target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Compare docking poses (e.g., π-π stacking with pyrazole rings) to crystallographic data .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density (e.g., sulfur oxidation states in thiadiazolidine rings) .
    Validate predictions with kinetic studies (e.g., Hammett plots for substituent effects) .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining batch-to-batch consistency?

  • Methodological Answer:
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) via response surface methodology (RSM).
  • Crystallization control : Seed crystals and adjust cooling rates to ensure uniform particle size distribution .

Key Considerations for Researchers

  • Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve signal overlap in aromatic regions .
  • Advanced Synthesis : For deuterated analogs, replace H2O with D2O in recrystallization steps and confirm isotopic purity via mass spectrometry .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.